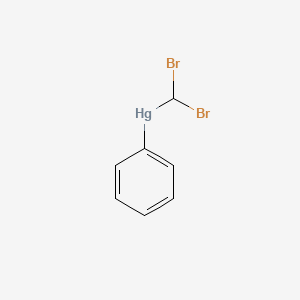

(Dibromomethyl)(phenyl)mercury

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Dibromométhyl)(phényl)mercure est un composé organomercuriel de formule chimique C7H6Br2Hg. Il s'agit d'un dérivé du phénylmercure, où le groupe phényle est lié à un groupe dibromométhyle.

Méthodes De Préparation

(Dibromométhyl)(phényl)mercure peut être synthétisé par réaction du bromoforme avec le bromure de phénylmercure en présence d'une base . Cette réaction implique la substitution des atomes de brome dans le bromoforme par le groupe phénylmercure, conduisant à la formation de (Dibromométhyl)(phényl)mercure. Les conditions réactionnelles nécessitent généralement une base protique et un catalyseur de transfert de phase pour faciliter la réaction .

Analyse Des Réactions Chimiques

(Dibromométhyl)(phényl)mercure subit différents types de réactions chimiques, notamment :

Réactions de substitution : Le composé peut participer à des réactions de substitution où le groupe dibromométhyle est remplacé par d'autres groupes fonctionnels. Les réactifs courants pour ces réactions comprennent les nucléophiles tels que les amines et les thiols.

Réactions d'oxydation et de réduction : Le centre de mercure dans (Dibromométhyl)(phényl)mercure peut subir des réactions d'oxydation et de réduction, conduisant à des modifications de son état d'oxydation. Ces réactions sont généralement réalisées à l'aide d'oxydants comme le peroxyde d'hydrogène ou de réducteurs comme le borohydrure de sodium.

Réactions d'addition : Le composé peut également subir des réactions d'addition avec les alcènes et les alcynes, formant de nouvelles liaisons carbone-carbone.

Applications de la recherche scientifique

(Dibromométhyl)(phényl)mercure a plusieurs applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif en synthèse organique pour l'introduction du groupe dibromométhyle dans les molécules organiques. Cela peut être utile dans la synthèse de composés organiques complexes et de produits naturels.

Biologie : Le composé est étudié pour son activité biologique potentielle, y compris ses interactions avec des macromolécules biologiques telles que les protéines et les acides nucléiques.

Médecine : Des recherches sont en cours pour explorer l'utilisation potentielle de (Dibromométhyl)(phényl)mercure en chimie médicinale, en particulier dans le développement de nouveaux médicaments et agents thérapeutiques.

Mécanisme d'action

Le mécanisme d'action de (Dibromométhyl)(phényl)mercure implique son interaction avec diverses cibles moléculaires et voies. Le composé peut se lier aux groupes thiol des protéines, conduisant à l'inhibition de l'activité enzymatique. Il peut également interagir avec les acides nucléiques, affectant potentiellement la réplication et la transcription de l'ADN. Les cibles moléculaires et les voies exactes impliquées dans son activité biologique sont encore à l'étude .

Applications De Recherche Scientifique

(Dibromomethyl)(phenyl)mercury has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the introduction of the dibromomethyl group into organic molecules. This can be useful in the synthesis of complex organic compounds and natural products.

Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Research is ongoing to explore the potential use of this compound in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.

Mécanisme D'action

The mechanism of action of (Dibromomethyl)(phenyl)mercury involves its interaction with various molecular targets and pathways. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. It can also interact with nucleic acids, potentially affecting DNA replication and transcription. The exact molecular targets and pathways involved in its biological activity are still under investigation .

Comparaison Avec Des Composés Similaires

(Dibromométhyl)(phényl)mercure peut être comparé à d'autres composés organomercuriels, tels que :

Acétate de phénylmercure : Comme (Dibromométhyl)(phényl)mercure, l'acétate de phénylmercure contient un groupe phényle lié à un atome de mercure. Il possède un groupe acétate au lieu d'un groupe dibromométhyle.

Diméthylmercure : Ce composé contient deux groupes méthyle liés à un atome de mercure. Il est hautement toxique et possède des propriétés chimiques différentes de celles de (Dibromométhyl)(phényl)mercure.

Thimerosal : Le thimerosal est un composé organomercuriel utilisé comme conservateur dans les vaccins.

Propriétés

Numéro CAS |

1124-50-1 |

|---|---|

Formule moléculaire |

C7H6Br2Hg |

Poids moléculaire |

450.52 g/mol |

Nom IUPAC |

dibromomethyl(phenyl)mercury |

InChI |

InChI=1S/C6H5.CHBr2.Hg/c1-2-4-6-5-3-1;2-1-3;/h1-5H;1H; |

Clé InChI |

ZEHNDEZINFPVGZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)[Hg]C(Br)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

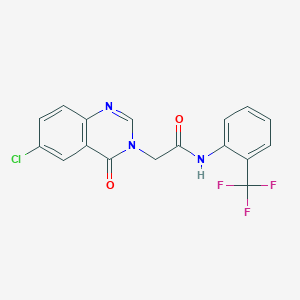

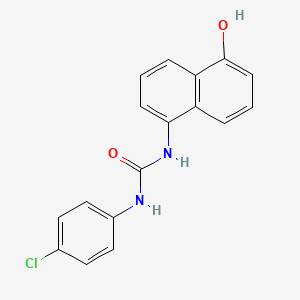

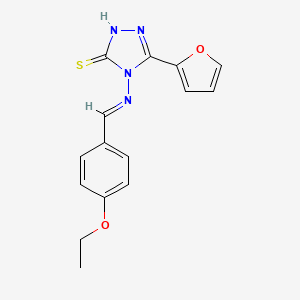

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11975860.png)

![N'-[(E)-9-anthrylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide](/img/structure/B11975864.png)

![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-ethoxyphenyl)propylidene]propanehydrazide](/img/structure/B11975871.png)

![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975877.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11975884.png)

![2,6-dimethoxy-4-{(E)-[2-({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11975904.png)

![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975928.png)

![(4-{2-[4-(4-Methylbenzoyl)phenyl]ethyl}phenyl)(4-methylphenyl)methanone](/img/structure/B11975930.png)